Ethyl 4-ethoxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-ethoxypyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chlorine atoms on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-ethoxypyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypyrimidine-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Biological Activity
Ethyl 4-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its roles in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its ethoxy group at the 4-position and a carboxylate group at the 5-position of the pyrimidine ring. Its molecular formula is C9H11N2O3 with a molecular weight of approximately 183.17 g/mol. The structural features contribute significantly to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory mechanisms where it can inhibit cyclooxygenase (COX) enzymes.
- Antimicrobial Activity : this compound has shown effectiveness against several bacterial strains, potentially through interference with nucleic acid synthesis.
- Anticancer Properties : The compound exhibits cytotoxic effects on cancer cell lines, likely through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research has demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. Table 1 summarizes the inhibitory effects on COX enzymes:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
---|---|---|---|
This compound | 0.04 ± 0.01 | 0.04 ± 0.02 | |
Celecoxib | 0.04 ± 0.01 | - | |
Indomethacin | - | 9.17 |
The IC50 values indicate that this compound possesses comparable potency to established anti-inflammatory drugs.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported significant inhibition of bacterial growth, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and disruption of cellular proliferation pathways.
Table 2 presents the cytotoxicity data against different cancer cell lines:
Case Studies
- Study on Anti-inflammatory Activity : A recent study evaluated the efficacy of ethyl 4-ethoxypyrimidine derivatives in carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to controls.
- Anticancer Screening : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines, revealing promising results that warrant further exploration for clinical applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-7(5-10-6-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLBICZSCDKKRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC=C1C(=O)OCC |
Origin of Product |
United States |
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